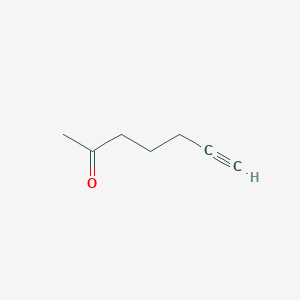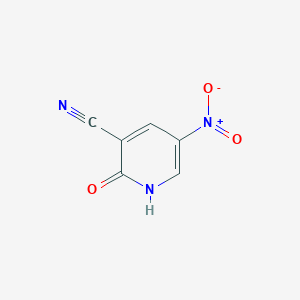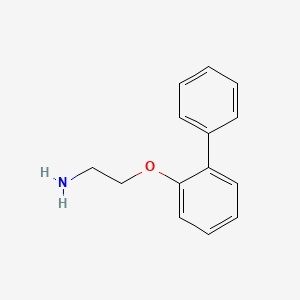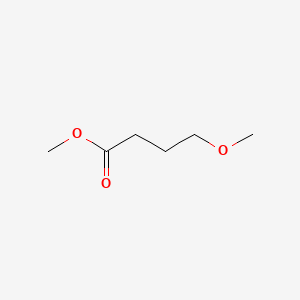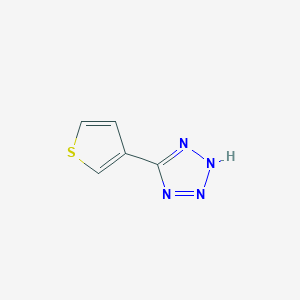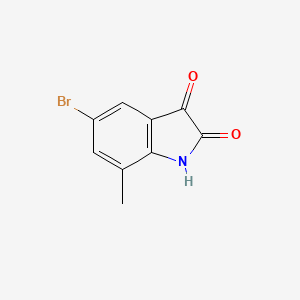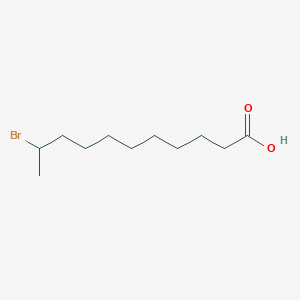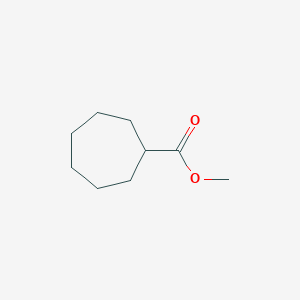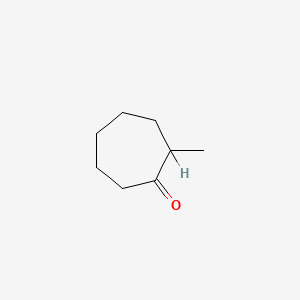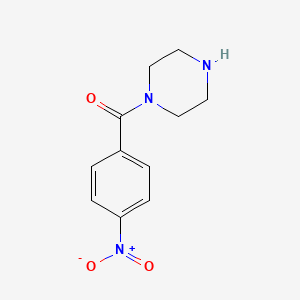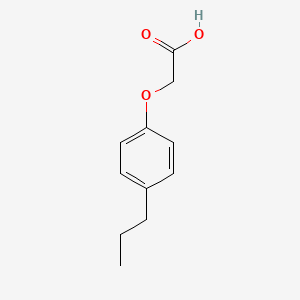
2-(4-丙基苯氧基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Propylphenoxy)acetic acid is a chemical compound with the molecular formula C11H14O3 . It is also known as fenofibrate, a medication used for the treatment of high cholesterol and triglyceride levels.
Synthesis Analysis
The synthesis of 2-(4-Propylphenoxy)acetic acid involves several steps. One method involves the reaction of 4-n-propylphenol with ethyl bromoacetate in the presence of potassium carbonate. The reaction is refluxed for 12 hours. The product is then treated with sodium hydroxide solution and refluxed for 6 hours .Molecular Structure Analysis
The molecular structure of 2-(4-Propylphenoxy)acetic acid consists of a propyl group attached to a phenyl ring, which is further connected to an acetic acid moiety through an ether linkage . The molecular weight of the compound is 194.23 g/mol .Physical And Chemical Properties Analysis
2-(4-Propylphenoxy)acetic acid is a solid compound . Its solubility behavior in aqueous solution has been investigated, and it has been found that its solubility decreases with the presence of other parabens .科学研究应用
Chemical Research
“2-(4-Propylphenoxy)acetic acid” is a unique chemical with the empirical formula C11H14O3 and a molecular weight of 194.23 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
COX-2 Inhibitors
One of the significant applications of “2-(4-Propylphenoxy)acetic acid” derivatives is their role as selective COX-2 inhibitors . COX-2 plays a key role in converting arachidonic acid into prostaglandins, making it a significant target for treating inflammation . Selective COX-2 inhibitors have marked a new phase in inflammatory treatment, providing significant effectiveness while reducing negative side effects .
Anti-Inflammatory Agents
Compounds derived from “2-(4-Propylphenoxy)acetic acid” have shown significant anti-inflammatory effects . For example, compounds 5f and 7b showed significant in vivo inhibition for paw thickness at 63.35% and 46.51%, as well as paw weight at 68.26% and 64.84% . These compounds also lowered TNF-α by 61.04% and 64.88%, as well as PGE-2 by 60.58% and 57.07%, respectively .
Pain-Relieving Effects
These potent compounds derived from “2-(4-Propylphenoxy)acetic acid” were thoroughly analyzed for their pain-relieving effects . They showed promising results in this field, making them potential candidates for further research and development in pain management .
Histological Changes
The compounds derived from “2-(4-Propylphenoxy)acetic acid” were also studied for their effects on histological changes . This research can provide valuable insights into the mechanisms of these compounds and their potential therapeutic applications .
Toxicological Properties
The safety profiles of these compounds were assessed by measuring liver enzymes AST and ALT, together with kidney indicators creatinine and urea . This information is crucial in evaluating the potential risks and benefits of these compounds in therapeutic applications .
安全和危害
未来方向
属性
IUPAC Name |
2-(4-propylphenoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-3-9-4-6-10(7-5-9)14-8-11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYVSKGBAOTYNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70324907 |
Source


|
| Record name | 2-(4-propylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70324907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Propylphenoxy)acetic acid | |
CAS RN |
7507-32-6 |
Source


|
| Record name | NSC407963 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407963 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-propylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70324907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

